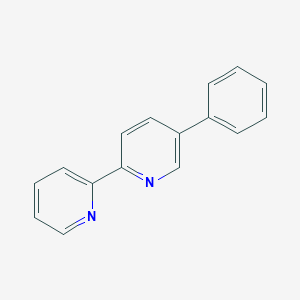

5-Phenyl-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPMNBYHIZCEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514356 | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156972-80-4 | |

| Record name | 5-Phenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156972-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Phenyl-2,2'-bipyridine

This compound is a key building block in the development of functional materials and complexes. Its unique structure, combining the chelating properties of the bipyridine moiety with the extended π-system of the phenyl group, makes it an attractive ligand for a variety of applications. These include the formation of photoactive metal complexes, the development of novel fluorophores, and its use in catalytic systems.[1][2] The phenyl substitution allows for fine-tuning of the electronic and photophysical properties of the resulting metal complexes, making it a valuable tool for researchers in inorganic chemistry, materials science, and drug development.[1]

Synthesis of this compound: A Strategic Approach

The synthesis of asymmetrically substituted bipyridines like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among the various methods, the Suzuki-Miyaura and Stille couplings are the most prevalent and reliable.[3][4]

Choosing the Right Path: Suzuki vs. Stille Coupling

The Suzuki-Miyaura coupling is often the preferred method due to the commercial availability and lower toxicity of boronic acid reagents compared to the organotin compounds used in Stille coupling.[3][5][6] The reaction involves the coupling of an organoboron species with an organohalide.[5]

The Stille coupling , while utilizing toxic organotin reagents, can be highly effective and may be advantageous in specific cases where the corresponding boronic acids are unstable or difficult to prepare.[3][4]

This guide will focus on the Suzuki-Miyaura coupling as the primary synthetic route due to its more favorable safety profile and broad applicability.

Caption: Overall workflow from synthesis to characterization.

This protocol is a self-validating system. Successful synthesis of the target compound with the expected spectral characteristics confirms the efficacy of the procedure.

Materials:

-

5-Bromo-2,2'-bipyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2,2'-bipyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene. The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Reaction Execution: Add the catalyst solution to the main reaction flask. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is a critical step to prevent the oxidation of the palladium catalyst. Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.[7][8] The spectra will show characteristic signals for the protons and carbons of the bipyridine and phenyl rings.[9][10][11]

Expected ¹H NMR Data (in CDCl₃): The proton signals for the bipyridine and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns will be complex due to the asymmetry of the molecule.

Expected ¹³C NMR Data (in CDCl₃): The spectrum will show the expected number of carbon signals for the 16 unique carbon atoms in the molecule. The chemical shifts will be consistent with the aromatic nature of the compound.

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound.[12][13][14]

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 233.28, consistent with the molecular formula C₁₆H₁₂N₂.[15]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[16][17][18]

Expected Data: In a suitable solvent like acetonitrile or dichloromethane, this compound is expected to exhibit strong absorption bands in the UV region, typically between 240 and 320 nm, corresponding to π-π* transitions within the aromatic system.

The introduction of the phenyl group can impart interesting photophysical properties to the bipyridine core, including fluorescence.[1][19][20][21]

Fluorescence Spectroscopy: The emission spectrum can be recorded to determine the fluorescence properties of the molecule. When excited at its absorption maximum, this compound may exhibit fluorescence, and its quantum yield can be determined. Some derivatives of phenyl-bipyridine have shown significant fluorescence quantum yields.[1]

Quantitative Data Summary

| Property | Expected Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂ | [15] |

| Molecular Weight | 232.28 g/mol | [15] |

| Appearance | White to off-white solid | |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm | [8][9] |

| ¹³C NMR | Signals consistent with 16 aromatic carbons | [9] |

| Mass Spectrum [M+H]⁺ | m/z = 233.28 | [15] |

| UV-Vis λmax | ~240-320 nm | [16][18] |

Conclusion

This guide has provided a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and the expected outcomes of the characterization techniques, researchers can confidently and reproducibly prepare this important molecule for a wide range of applications in chemistry and materials science.

References

- Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry (RSC Publishing).

- Synthesis of 2-phenyl-2-(5-phenyl-2,2'-bipyridin-6-yl)-acetonitrile by “1,2,4-triazine” method with using autoclave. AIP Publishing.

- Preparation of monoethanolamine and 5-phenyl-2,2′-bipyridine derivatives and their subsequent tosyl

- 5,5'-Diphenyl-2,2'-bipyridine. PubChem.

- Recent Progress on the Synthesis of Bipyridine Deriv

- ⁵N CPMAS NMR spectra of polycrystalline samples of BiPy, Phen, BiPyH⁺, and PhenH⁺. Asterisks * denote spinning sidebands.

- Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

- This compound. ChemicalBook.

- Synthesis of 2,2′-Bipyridinesvia Suzuki-Miyaura Cross-Coupling. Semantic Scholar.

- Recent Progress on the Synthesis of Bipyridine Deriv

- Recent Progress on the Synthesis of Bipyridine Derivatives.

- A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionaliz

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. YouTube.

- Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar.

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.

- Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures.

- 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indic

- Synthesis and Photophysical Properties of α-( N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. PubMed.

- Synthesis, characterization and photophysical properties of mixed ligand cyclometalated pl

- Aerobic C N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 2,2'-Bipyridine(366-18-7) 1H NMR spectrum. ChemicalBook.

- Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations. AAU-ETD - Addis Ababa University.

- A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the reaction mixture after 1 h of the reaction with CuII(H−3V4)².

- High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts.

- 2,2'-Bipyridine. the NIST WebBook - National Institute of Standards and Technology.

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.

- 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. PubMed.

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC - NIH.

- Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector.

- Characterization of o-phenanthroline and 2,2'-bipyridine complexes by laser mass spectrometry.

Sources

- 1. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indicators for zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. rsc.org [rsc.org]

- 10. 2,2'-Bipyridine(366-18-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | 156972-80-4 [chemicalbook.com]

- 16. etd.aau.edu.et [etd.aau.edu.et]

- 17. researchgate.net [researchgate.net]

- 18. 2,2'-Bipyridine [webbook.nist.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenyl-2,2'-bipyridine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Phenyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal molecule in coordination chemistry, materials science, and catalysis. As a derivative of the ubiquitous 2,2'-bipyridine (bpy) ligand, the addition of a phenyl group at the 5-position introduces significant steric and electronic modifications that profoundly influence its conformational landscape and, consequently, its chemical behavior. This guide provides a comprehensive examination of the molecular structure, conformational dynamics, synthesis, and characterization of this compound, offering field-proven insights for professionals leveraging this compound in advanced applications.

Introduction: The Significance of the Bipyridine Scaffold

The 2,2'-bipyridine unit is one of the most widely utilized N-heterocyclic chelating ligands in chemistry.[1] Its ability to form stable, often redox-active, complexes with a vast array of transition metals has established it as a cornerstone in fields ranging from photoredox catalysis to the development of luminescent materials and metallopharmaceuticals.[2][3] The fundamental utility of the bipyridine core lies in its bidentate nature, which is predicated on its ability to adopt a cis conformation to coordinate with a metal center.[1]

The functionalization of the bipyridine scaffold is a key strategy for fine-tuning the properties of the resulting metal complexes.[4] Substitution with a phenyl group, as in this compound, imparts several critical features: it extends the π-conjugated system, introduces steric bulk, and provides a site for further functionalization. These modifications directly impact the molecule's conformational preferences, solubility, and electronic properties, making a detailed understanding of its structure essential for rational design in drug development and materials science.[5]

Table 1: Core Molecular Properties of this compound

| Property | Value | Reference |

| CAS Number | 156972-80-4 | [6][7] |

| Molecular Formula | C₁₆H₁₂N₂ | [6] |

| Molecular Weight | 232.28 g/mol | [6][8] |

| Appearance | Off-white to yellow solid | N/A |

| Storage | Sealed in dry, 2-8°C | [7][9] |

Molecular Structure and Synthesis

The structure of this compound consists of two pyridine rings linked by a C2-C2' single bond, with a phenyl substituent at the C5 position of one pyridine ring. The key structural questions revolve around the planarity of the system and the relative orientation of the three aromatic rings.

Synthesis of this compound

Modern synthetic strategies for creating asymmetrically substituted bipyridines predominantly rely on transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, which is crucial for building complex molecular architectures.[10][11]

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed reaction of a bromo-substituted bipyridine with phenylboronic acid.

Causality in Experimental Choice:

-

Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is selected for its high efficacy in catalyzing the crucial steps of oxidative addition, transmetalation, and reductive elimination that constitute the Suzuki catalytic cycle.[12]

-

Base and Solvent: A base (e.g., potassium carbonate) is essential to activate the boronic acid for the transmetalation step. A two-phase solvent system like toluene and water is often used to dissolve both the organic reactants and the inorganic base.[12]

Conformational Analysis: A Tale of Three Rings

The biological and material properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. The conformation is dominated by two key rotational degrees of freedom:

-

Rotation around the inter-ring C2-C2' bond of the bipyridine unit.

-

Rotation around the C5-C1'' bond connecting the phenyl group to the bipyridine core.

Bipyridine Core: The trans vs. cis Equilibrium

In the solid state and in the absence of a coordinating metal ion, 2,2'-bipyridine and its derivatives almost exclusively adopt a planar, trans conformation.[1] This arrangement minimizes the steric repulsion between the hydrogen atoms at the C3 and C3' positions and the electrostatic repulsion between the nitrogen lone pairs. X-ray diffraction data of related substituted bipyridines confirm this preference for a trans-planar arrangement of the nitrogen atoms.[13][14]

Upon chelation to a metal ion, the molecule must overcome an energy barrier to rotate into the cis conformation. This conformational reorganization has an energetic cost, which is why complexes of the more rigid 1,10-phenanthroline ligand are often thermodynamically more stable than their bipyridine counterparts.[1]

Phenyl Group Orientation

The phenyl group is generally not coplanar with the pyridine ring to which it is attached. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C4 position of the pyridine ring, the phenyl group is twisted out of the plane. Computational studies and X-ray data on analogous structures suggest a significant dihedral angle. This twisting disrupts the π-conjugation between the phenyl and bipyridine moieties to some extent, influencing the molecule's overall electronic and photophysical properties.[13]

Spectroscopic Characterization: Validating the Structure

A multi-technique approach is required to unambiguously confirm the synthesis and elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural verification in solution.

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint. Key features include distinct signals for the protons on the unsubstituted pyridine ring and the substituted ring. The phenyl group protons typically appear as a multiplet in the 7.4-7.8 ppm range. The coupling patterns (doublets, triplets, doublets of doublets) are critical for assigning each proton.[15][16]

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. The presence of 16 distinct signals (unless symmetry causes overlap) corresponding to the C₁₆H₁₂N₂ formula confirms the overall structure.[15][16]

Table 2: Representative ¹H NMR Chemical Shifts

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H6' (unsubstituted ring) | ~8.70 | Doublet |

| H3, H3' | ~8.45 - 8.60 | Doublet / Doublet of Doublets |

| H4, H4' | ~7.80 - 8.00 | Triplet / Multiplet |

| H5' | ~7.30 - 7.45 | Triplet |

| Phenyl Protons | ~7.40 - 7.80 | Multiplet |

| H6 | ~8.90 | Singlet / Doublet |

Note: Exact chemical shifts and multiplicities are solvent-dependent and require detailed spectral analysis for precise assignment.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. A high-resolution mass spectrum (HRMS) will show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 233.1073 for C₁₆H₁₃N₂⁺, providing definitive confirmation of the elemental composition.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and characterization of this compound.

Protocol: Suzuki Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2,2'-bipyridine and phenylboronic acid.

Materials:

-

5-Bromo-2,2'-bipyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Deionized Water

-

Ethanol

Procedure:

-

To a round-bottom flask, add 5-bromo-2,2'-bipyridine, phenylboronic acid, and K₂CO₃.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the suspension by bubbling argon or nitrogen through the mixture for 15-20 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry as described in Section 4.

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.

-

Integrate the signals and analyze the chemical shifts and coupling constants to assign the protons.

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Analyze the ¹³C spectrum to confirm the number of distinct carbon environments, validating the overall molecular structure.

Conclusion and Future Outlook

This compound serves as a powerful and versatile building block in modern chemistry. Its molecular structure is characterized by a bipyridine core that preferentially adopts a trans conformation in its free state but can rotate to a cis form for metal chelation. The attached phenyl group is twisted out-of-plane, influencing the molecule's steric and electronic profile. A thorough understanding of this structure and its conformational dynamics, validated through robust synthetic and spectroscopic protocols, is paramount for its effective application. As researchers continue to design more sophisticated catalysts, functional materials, and therapeutic agents, the rational modification and deployment of ligands like this compound will remain a critical enabler of innovation.

References

-

Kopchuk, D. S., et al. (2019). Synthesis of 2-phenyl-2-(5-phenyl-2,2'-bipyridin-6-yl)-acetonitrile by “1,2,4-triazine” method with using autoclave. AIP Conference Proceedings. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5,5'-Diphenyl-2,2'-bipyridine. PubChem Compound Database. Available at: [Link]

-

Leroy, S., & Schlosser, M. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-9. Available at: [Link]

-

ResearchGate (n.d.). ⁵N CPMAS NMR spectra of polycrystalline samples of BiPy, Phen, BiPyH⁺, and PhenH⁺. Available at: [Link]

-

Janiak, C., Deblon, S., & Wu, H.-P. (1996). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 26(18), 3331-3345. Available at: [Link]

-

Kopchuk, D. S., et al. (2019). Preparation of monoethanolamine and 5-phenyl-2,2′-bipyridine derivatives and their subsequent tosylation reactions. AIP Conference Proceedings. Available at: [Link]

-

Wikipedia (n.d.). 2,2′-Bipyridine. Available at: [Link]

-

Fiveable (n.d.). Bipyridine Definition. Inorganic Chemistry II Key Term. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancing Material Science with Bipyridine Derivatives: A Focus on Catalytic Ligands. Available at: [Link]

-

Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(8), 1626. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Phenyl-2,2'-bipyridine. PubChem Compound Database. Available at: [Link]

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 587. Available at: [Link]

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. Available at: [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Utility of Bipyridine Derivatives in Chemical Research: A Focus on 5,5'-Bis(bromomethyl)-2,2'. Available at: [Link]

-

Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC - NIH. Available at: [Link]

-

Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. Available at: [Link]

-

Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. PubMed. Available at: [Link]

-

ResearchGate (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Available at: [Link]

-

Fung, E. H., et al. (2018). Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes. PMC - NIH. Available at: [Link]

-

ResearchGate (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Available at: [Link]

-

ResearchGate (n.d.). Mixed-ligand manganese(II) complexes with 5-phenyltetrazole and polypyridine derivatives: Synthesis, crystal structures and biological activity. Available at: [Link]

-

Wikipedia (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]

-

Takizawa, S., et al. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. RSC Publishing. Available at: [Link]

-

Nishikawa, D., et al. (2024). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. MDPI. Available at: [Link]

-

Chen, J., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen. Available at: [Link]

-

Kuramshina, A. I., et al. (2020). Structure and Conformational Analysis of 5-Methyl-2,2-diphenyl-1,3-dioxane. Russian Journal of Organic Chemistry, 56(10), 1655-1663. Available at: [Link]

-

ResearchGate (n.d.). Contrasting the excited state properties of different conformers of trans- and cis- 2, 2 0 -Bipyridine oligomers in the gas phase. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 156972-80-4 [chemicalbook.com]

- 7. 156972-80-4|this compound|BLD Pharm [bldpharm.com]

- 8. 6-Phenyl-2,2'-bipyridine | C16H12N2 | CID 4613269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 156972-80-4 [m.chemicalbook.com]

- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. scienceopen.com [scienceopen.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Phenyl-2,2'-bipyridine: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Phenyl-2,2'-bipyridine, a significant ligand in coordination chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both field-proven insights and detailed methodologies.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound featuring a phenyl group substituted at the 5-position of one of the pyridine rings of the 2,2'-bipyridine framework. This substitution significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule compared to the parent 2,2'-bipyridine. Understanding these spectroscopic characteristics is paramount for confirming the synthesis, assessing the purity, and elucidating the coordination behavior of this versatile ligand.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants are influenced by the electronic effects of the phenyl substituent and the relative orientation of the two pyridine rings.

Expected ¹H NMR Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.7 | d | ~4.5 |

| H-3' | ~8.4 | d | ~8.0 |

| H-6 | ~8.9 | d | ~2.0 |

| H-3 | ~8.5 | d | ~8.2 |

| H-4 | ~7.9 | dd | ~8.2, 2.0 |

| H-4' | ~7.8 | t | ~7.5 |

| H-5' | ~7.3 | t | ~6.5 |

| Phenyl-H (ortho) | ~7.7 | m | - |

| Phenyl-H (meta, para) | ~7.5-7.4 | m | - |

Note: The assignments are predictive and based on the analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbon atoms in this compound are expected in the aromatic region (δ 110-160 ppm).

Expected ¹³C NMR Data (in CDCl₃):

Similar to the ¹H NMR data, the expected ¹³C chemical shifts are based on data from analogous compounds.[1][2] The carbon atoms of the bipyridine core and the phenyl ring will have distinct resonances.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-2' | ~156 |

| C-6, C-6' | ~149 |

| C-4' | ~137 |

| C-4 | ~135 |

| C-5 | ~138 |

| C-3, C-3' | ~121 |

| C-5' | ~124 |

| Phenyl-C (ipso) | ~138 |

| Phenyl-C (ortho) | ~129 |

| Phenyl-C (meta) | ~128 |

| Phenyl-C (para) | ~127 |

Note: The assignments are predictive and based on the analysis of similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power for such aromatic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

The following diagram outlines the key steps in an NMR experiment.

Caption: Generalized workflow for an NMR spectroscopy experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic C-H and C=C/C=N bonds.

Expected IR Data:

The interpretation of the IR spectrum of this compound can be guided by the known vibrational modes of pyridine and aromatic compounds.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C and C=N Ring Stretching | 1600-1400 | Strong to Medium |

| C-H In-plane Bending | 1300-1000 | Medium |

| C-H Out-of-plane Bending | 900-675 | Strong |

The presence of both the bipyridyl and phenyl moieties will lead to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions of the conjugated aromatic system.

Expected UV-Vis Data (in THF):

The UV-Vis spectrum of this compound will be influenced by the extended conjugation provided by the phenyl group. Based on data for similar compounds, the following absorption maxima can be anticipated.[1]

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~250-260 | High |

| π → π | ~350-360 | High |

The exact position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used for these measurements.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., tetrahydrofuran (THF), acetonitrile, or ethanol).

-

Perform serial dilutions to obtain solutions with concentrations that result in an absorbance reading between 0.1 and 1.0 for the main absorption bands.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectral data based on the analysis of related compounds and provided standardized experimental protocols to ensure the acquisition of high-quality, reliable data. The detailed structural and electronic information obtained from these spectroscopic methods is essential for advancing the application of this compound in various fields of chemical science.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Pazderski, L., Tousek, J., Sitkowski, J., Kozerski, L., & Szłyk, E. (2007). Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry, 45(12), 1045-1058. [Link][2]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Starnovskaya, E.S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link][1]

-

Reich, H.J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Kalsi, P.S. (2007). Spectroscopy of Organic Compounds.

- Skoog, D.A., Holler, F.J., & Crouch, S.R. (2017). Principles of Instrumental Analysis. Cengage Learning.

-

Human Metabolome Database. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

Shen, W., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8203-8214. [Link][4]

-

Katsyuba, S.A., et al. (2013). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 42(6), 1787-1797. [Link][5]

-

Kasha, M. (1963). ULTRAVIOLET SPECTRA AND STRUCTURES OF 2,2'-BIPYRIDINE AND 2,2',2″-TERPYRIDINE IN AQUEOUS SOLUTION. The Journal of Physical Chemistry, 67(11), 2462-2465. [Link][6]

Sources

- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Solubility and stability of 5-Phenyl-2,2'-bipyridine in common solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-2,2'-bipyridine

Introduction to this compound

This compound is an organic compound featuring a phenyl group attached to a 2,2'-bipyridine core. With the chemical formula C₁₆H₁₂N₂, this molecule is a significant building block and ligand in the fields of coordination chemistry, materials science, and pharmaceutical development.[1] The bipyridine unit is a well-known chelating agent, forming stable complexes with a wide array of metal ions.[2][3] The addition of the phenyl group modifies the steric and electronic properties of the ligand, influencing the photophysical and electrochemical characteristics of its metal complexes.

A thorough understanding of the solubility and chemical stability of this compound is a prerequisite for its effective application. Solubility dictates the choice of solvent systems for synthesis, purification, formulation, and analytical testing, while stability data informs handling, storage conditions, and shelf-life.[4] This guide provides a comprehensive technical overview of these critical parameters, offering both theoretical predictions and detailed experimental protocols for their determination.

Part 1: Solubility Profile of this compound

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] this compound possesses a large, rigid, and predominantly nonpolar aromatic structure. The two nitrogen atoms in the bipyridine rings introduce some polarity and can act as hydrogen bond acceptors. However, the bulky, hydrophobic nature of the phenyl and bipyridine rings is the dominant factor influencing its solubility.

Predicted Qualitative Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, nonpolar hydrocarbon backbone significantly outweighs the polarity introduced by the two nitrogen atoms, making it unable to overcome the strong hydrogen bonding network of water. |

| Methanol, Ethanol | Sparingly Soluble | These alcohols are less polar than water and can engage in some dipole-dipole interactions and hydrogen bonding with the nitrogen atoms, but the large aromatic structure limits extensive dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of effectively solvating large organic molecules through strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent that can dissolve a wide range of organic compounds. | |

| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is sufficient to interact with the nitrogen atoms, and its organic character helps solvate the aromatic rings. | |

| Tetrahydrofuran (THF) | Soluble | THF has a lower polarity but can still effectively solvate the molecule due to its ability to engage in dipole-dipole and London dispersion forces. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Toluene's aromatic character may allow for some π-π stacking interactions, leading to slight solubility. Aliphatic solvents like hexane are unlikely to dissolve the compound to any significant extent due to the mismatch in polarity. |

| Dichloromethane (DCM) | Soluble | DCM is a common solvent for many organic compounds and is expected to dissolve this compound effectively. |

Experimental Protocol for Solubility Determination

This protocol provides a standardized workflow for researchers to determine the solubility of this compound both qualitatively and quantitatively.

1. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

-

Materials : Vials, this compound, a selection of solvents (e.g., water, ethanol, DMSO, ACN, THF, toluene, DCM), spatula, vortex mixer.

-

Procedure :

-

Place approximately 2-5 mg of this compound into a clear vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution against a dark background.

-

Categorize the solubility:

-

Soluble : The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble : A portion of the solid dissolves, but undissolved particles remain, or the solution is hazy.

-

Insoluble : The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[5]

-

Materials : Saturated solution from the qualitative test (or newly prepared), mechanical shaker or orbital incubator, centrifuge, syringe filters (e.g., 0.45 µm PTFE), calibrated analytical balance, volumetric flasks, and a suitable analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

Procedure :

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask to create a saturated solution.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents like DMSO, centrifugation may be necessary to separate the solid and liquid phases.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).[6]

-

Calculate the original solubility by accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: A workflow for determining the solubility of this compound.

Part 2: Stability Profile and Degradation Pathways

For applications in drug development and advanced materials, understanding the chemical stability of this compound is paramount. Forced degradation (or stress testing) studies are conducted to identify potential degradation products and establish degradation pathways.[7][8] These studies are crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound and its formulations.[4]

Factors Influencing Stability

The stability of this compound can be influenced by several environmental factors:

-

Hydrolytic Stability (pH) : The core bipyridine structure is generally stable to hydrolysis. However, under extreme acidic or basic conditions at elevated temperatures, degradation could be forced. The pyridine nitrogen atoms can be protonated in acidic conditions, which may alter reactivity.

-

Oxidative Stability : Aromatic amines and pyridine-like structures can be susceptible to oxidation. The nitrogen atoms could potentially be oxidized to form N-oxides, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[9]

-

Photostability : Aromatic compounds often absorb UV radiation, which can lead to photodegradation. It is essential to evaluate the compound's sensitivity to light as specified by ICH guidelines.

-

Thermal Stability : The compound is a solid with a high melting point, suggesting good thermal stability. However, forced degradation studies should assess its stability at elevated temperatures to identify any potential thermolytic degradation products.

Forced Degradation Studies Protocol

Forced degradation studies should be performed on a single batch of this compound to ensure consistency.[7] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that primary and secondary degradation products are formed without completely destroying the molecule.[10][11]

| Stress Condition | Recommended Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60-80°C for up to 48 hours. | Generally stable, but forcing conditions may lead to minor degradation. |

| Basic Hydrolysis | 0.1 M NaOH at 60-80°C for up to 48 hours. | Generally stable, but forcing conditions may lead to minor degradation. |

| Oxidative Degradation | 3-6% H₂O₂ at room temperature for up to 24 hours. | Formation of N-oxides on one or both pyridine rings. |

| Thermal Degradation | Solid compound heated at 80-100°C for up to 72 hours. | Unlikely to see significant degradation unless the temperature is very high. |

| Photolytic Degradation | Expose the solid compound and a solution (e.g., in ACN/water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). | Photodimerization or other complex rearrangements. |

Analytical Monitoring: A stability-indicating HPLC method is essential for these studies. The method must be able to separate the parent this compound peak from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial. For structural elucidation of unknown degradants, hyphenated techniques like LC-MS/MS are indispensable.

Proposed Degradation Pathways

The primary anticipated degradation pathway for this compound under forced conditions is oxidation.

Caption: A proposed primary degradation pathway for this compound.

Workflow for Stability Assessment

Caption: General workflow for conducting forced degradation studies.[11]

Conclusion

This compound is a molecule with significant potential, but its practical utility is intrinsically linked to its fundamental physicochemical properties. This guide has provided a framework for understanding and experimentally determining its solubility and stability. Based on its molecular structure, it is predicted to be soluble in polar aprotic solvents like DMSO and DMF and sparingly soluble to insoluble in water and nonpolar hydrocarbons. Its chemical stability is expected to be robust, with the most likely degradation pathway under oxidative stress being the formation of N-oxides. The detailed experimental protocols herein provide a clear path for researchers to generate the empirical data necessary for method development, formulation design, and regulatory compliance, ensuring the reliable and effective application of this versatile compound.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (n.d.). 5,5'-Diphenyl-2,2'-bipyridine. Retrieved January 14, 2026, from [Link]

- Global Scientific Journal. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. GSJ, 11(5).

- BioProcess International. (n.d.).

-

Edwin C. Constable. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(13), 3026. [Link]

- MedCrave. (2016). Forced Degradation Studies. Retrieved January 14, 2026.

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Pharmaffiliates. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Patel, K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Oxford Academic. (n.d.). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research. [Link]

- Unknown Source. (n.d.). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules.

-

National Institutes of Health. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link]

-

PubChem. (n.d.). 6-Phenyl-2,2'-bipyridine. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Bipyridine. Retrieved January 14, 2026, from [Link]

- RSC Publishing. (n.d.). Analytical Methods.

-

Semantic Scholar. (2022). Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. [Link]

-

Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

-

ACS Publications. (n.d.). 2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris (2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II). Inorganic Chemistry. [Link]

-

ResearchGate. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC. [Link]

-

MDPI. (n.d.). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. [Link]

-

Royal Society of Chemistry. (n.d.). Cyclopalladated and cycloplatinated complexes of 6-phenyl-2,2′-bipyridine: platinum-platinum interactions in the solid state. Journal of the Chemical Society, Chemical Communications. [Link]

-

MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

-

National Institutes of Health. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. [Link]

-

PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

Sources

- 1. This compound | 156972-80-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Bipyridine - Wikipedia [en.wikipedia.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Electronic Landscape: A Theoretical and Computational Guide to 5-Phenyl-2,2'-bipyridine

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate 5-Phenyl-2,2'-bipyridine and its derivatives. It is intended for researchers, scientists, and drug development professionals who seek to understand and apply computational chemistry to explore the electronic structure, photophysical properties, and reactivity of this versatile ligand and its metal complexes. This guide emphasizes the synergy between theoretical predictions and experimental observations, offering a robust framework for the rational design of novel materials and catalysts.

Introduction: The Significance of this compound

This compound is a prominent member of the bipyridine family of ligands, which are cornerstones in coordination chemistry.[1][2] The introduction of a phenyl group at the 5-position of the 2,2'-bipyridine core significantly influences its electronic and steric properties. This modification extends the π-conjugated system, leading to tunable photophysical characteristics and making it a valuable building block in various applications, including:

-

Luminescent Materials: Its derivatives are utilized in organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4]

-

Catalysis: Metal complexes of this compound and its analogs are employed in a range of catalytic reactions, including cross-coupling and photoredox catalysis.[5][6][7]

-

Supramolecular Chemistry: The rigid structure and coordinating ability of this ligand facilitate the construction of complex supramolecular architectures.[1]

-

Fluorescent Indicators: The sensitivity of its fluorescence to the chemical environment allows for its use in detecting metal ions like zinc(II).[8]

Computational studies are indispensable for understanding the structure-property relationships that govern the performance of this compound in these applications. By providing insights into ground and excited state properties, theoretical models guide the design of new molecules with tailored functionalities.

Theoretical and Computational Methodologies

The investigation of this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods due to their balance of accuracy and computational cost.

Ground State Properties: Density Functional Theory (DFT)

DFT is employed to determine the electronic structure, geometry, and other ground-state properties of this compound and its metal complexes. Key parameters obtained from DFT calculations include:

-

Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric environment around the metal center in complexes.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic and optical properties, as well as the reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[9]

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

A typical DFT workflow for studying this compound is illustrated below:

Caption: A generalized workflow for DFT calculations.

Excited State Properties: Time-Dependent DFT (TD-DFT)

To investigate the photophysical properties, such as absorption and emission spectra, TD-DFT calculations are performed on the DFT-optimized ground state geometry.[3] Key insights from TD-DFT include:

-

Excitation Energies and Oscillator Strengths: These parameters are used to simulate UV-Vis absorption spectra.

-

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the transitions (e.g., π-π, n-π, metal-to-ligand charge transfer (MLCT)) provides a deeper understanding of the photophysical processes.[9][10]

-

Fluorescence and Phosphorescence: By optimizing the geometry of the first excited singlet and triplet states, emission properties can be predicted.

Electronic and Structural Properties

The phenyl substituent significantly impacts the electronic and structural characteristics of the 2,2'-bipyridine framework.

Molecular Geometry

In the solid state, the parent 2,2'-bipyridine molecule is planar with a trans-conformation around the inter-annular C-C bond.[1] The introduction of the phenyl group at the 5-position generally maintains the planarity of the bipyridine core, while the phenyl ring may be twisted relative to this plane. This twist angle is influenced by steric effects and intermolecular interactions in the solid state.

Frontier Molecular Orbitals and Energy Gap

DFT calculations consistently show that the HOMO and LUMO of this compound are predominantly of π-character, distributed over the entire conjugated system. The phenyl group's inclusion typically leads to a destabilization of the HOMO and stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This reduced gap is consistent with the red-shifted absorption and emission spectra observed experimentally.[10]

Table 1: Representative Calculated Electronic Properties of Bipyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,2'-Bipyridine | -6.25 | -0.85 | 5.40 |

| This compound | -5.98 | -1.23 | 4.75 |

| Donor-substituted this compound | -5.50 | -1.15 | 4.35 |

| Acceptor-substituted this compound | -6.30 | -1.50 | 4.80 |

Note: These are illustrative values and can vary depending on the level of theory and basis set used.

The tunability of the HOMO-LUMO gap by introducing electron-donating or electron-withdrawing groups on the phenyl ring is a key strategy in designing materials with specific optical and electronic properties.[10]

Photophysical Properties and Spectroscopic Analysis

The extended π-system of this compound gives rise to interesting photophysical properties.

Absorption and Emission

This compound and its derivatives typically exhibit intense absorption bands in the UV region, corresponding to π-π* transitions. The introduction of donor-acceptor ("push-pull") character by substituting the phenyl ring can lead to intramolecular charge transfer (ICT) bands that extend into the visible region.[10] These compounds often display significant fluorescence with quantum yields that are sensitive to the solvent polarity and the nature of the substituents.[11][12]

Solvatochromism

The change in the position of absorption and emission bands with solvent polarity, known as solvatochromism, is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. "Push-pull" derivatives of this compound often exhibit positive solvatochromism, where the emission red-shifts in more polar solvents, indicating a more polar excited state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing insights into the change in dipole moment upon excitation.[11]

Coordination Chemistry and Reactivity

This compound acts as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals.[13][14] The electronic properties of the resulting complexes are a combination of the properties of the metal and the ligand.

Metal Complexes and their Electronic Structure

Upon coordination to a metal center, the electronic structure of this compound is significantly perturbed. In transition metal complexes, new electronic transitions can emerge, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).[14] These transitions are often in the visible region of the spectrum and are responsible for the intense colors of many of these complexes.

Computational studies on metal complexes involving this compound ligands are crucial for:

-

Predicting the geometry of the coordination sphere.[15]

-

Understanding the nature of the metal-ligand bonding.

-

Simulating the electronic absorption spectra to assign the observed transitions.[16]

-

Elucidating reaction mechanisms in catalysis.[7]

Caption: Orbital mixing in a metal complex.

Experimental Protocols for Computational Studies

To ensure the reliability of computational predictions, it is essential to follow a systematic and validated protocol.

Step-by-Step Computational Protocol for a New this compound Derivative

-

Initial Structure Generation:

-

Draw the molecule in a chemical structure editor (e.g., ChemDraw, Avogadro).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Choose an appropriate functional and basis set. For organic molecules, B3LYP with the 6-31G(d) basis set is a common starting point. For metal complexes, larger basis sets and effective core potentials (for heavy metals) are necessary.

-

Perform a geometry optimization in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM).

-

Causality: A well-optimized geometry is critical as all subsequent electronic property calculations depend on it.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Single-Point Energy and Property Calculation:

-

Use a larger basis set (e.g., 6-311++G(d,p)) for a more accurate single-point energy calculation on the optimized geometry.

-

Calculate molecular orbitals (HOMO, LUMO), MEP, and other desired electronic properties.

-

-

TD-DFT Calculation for Excited States:

-

Perform a TD-DFT calculation at the same level of theory as the single-point calculation to obtain vertical excitation energies and oscillator strengths for the absorption spectrum.

-

Analyze the major orbital contributions to the first few excited states to understand the nature of the electronic transitions.

-

-

Comparison with Experimental Data:

-

Whenever possible, compare the calculated properties (e.g., geometry, absorption maxima) with experimental data (e.g., from X-ray crystallography, UV-Vis spectroscopy) to validate the computational model.

-

Conclusion and Future Outlook

Theoretical and computational studies provide powerful tools for elucidating the electronic structure and properties of this compound and its derivatives. The synergy between DFT/TD-DFT calculations and experimental work has been instrumental in advancing our understanding of these versatile molecules and in guiding the design of new materials with tailored functionalities.

Future research in this area will likely focus on:

-

More Accurate and Efficient Computational Methods: The development and application of new functionals and multireference methods will provide even more accurate predictions, especially for complex systems and excited state dynamics.

-

Multiscale Modeling: Combining quantum mechanics with molecular mechanics (QM/MM) and molecular dynamics will enable the study of these molecules in complex environments, such as in biological systems or in the solid state.

-

Machine Learning: The use of machine learning algorithms to predict the properties of new this compound derivatives could significantly accelerate the discovery of new materials.

By continuing to leverage the power of computational chemistry, the full potential of this compound and its analogs in a wide range of scientific and technological applications can be realized.

References

-

Starnovskaya, E.S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link][4][11][12][17]

-

PubChem. (n.d.). 5,5'-Diphenyl-2,2'-bipyridine. National Center for Biotechnology Information. [Link][18]

-

Fiveable. (n.d.). Bipyridine Definition. In Inorganic Chemistry II Key Term. [Link][13]

-

MDPI. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. [Link][1]

-

Garoufis, A., et al. (2024). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. Inorganica Chimica Acta, 562, 121908. [Link][15]

-

Wikipedia. (2023). Transition metal complexes of 2,2'-bipyridine. [Link][14]

-

ACS Publications. (2013). Cyclometalated 6-Phenyl-2,2′-bipyridyl (CNN) Platinum(II) Acetylide Complexes: Structure, Electrochemistry, Photophysics, and Oxidative- and Reductive-Quenching Studies. Inorganic Chemistry, 52(21), 12524-12534. [Link][16]

-

ResearchGate. (2018). Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine. [Link][19]

-

Moon, S.-H., Choi, S., & Kang, Y. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN2)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ2C1,N3]methylplatinum(II). Acta Crystallographica Section E: Crystallographic Communications, E78, 1143-1147. [Link][3][9]

-

A Supplier's Perspective. (n.d.). The Role of 4,4'-Diphenyl-2,2'-bipyridine in Catalysis. [Link][5]

-

ResearchGate. (2021). Metal-bipyridine/phenanthroline-functionalized porous crystalline materials: Synthesis and catalysis. [Link][6]

-

ACS Publications. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3419-3592. [Link][20]

-

ACS Publications. (2024). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research. [Link][7]

-

NIH. (2013). 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indicators for zinc ions. Coordination Chemistry Reviews, 257(13-14), 2192-2201. [Link][8]

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Arylvinyl-2,2′-bipyridyls: Bright “push–pull” dyes as components in fluorescent indicators for zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores [mdpi.com]

- 13. fiveable.me [fiveable.me]

- 14. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 15. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5,5'-Diphenyl-2,2'-bipyridine | C22H16N2 | CID 12984873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Advantage of the 5-Phenyl-2,2'-bipyridine Ligand

An In-Depth Technical Guide to the Coordination Chemistry of 5-Phenyl-2,2'-bipyridine with Transition Metals

This guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring the this compound ligand. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile ligand in materials science, catalysis, and medicinal chemistry.

2,2'-Bipyridine (bpy) is a cornerstone of coordination chemistry, renowned for its strong, bidentate chelation to a wide array of metal ions.[1] The introduction of a phenyl group at the 5-position creates this compound (5-Ph-bpy), a ligand that retains the fundamental coordinating properties of bipyridine while offering significant electronic and steric modifications. The phenyl substituent extends the π-conjugated system of the ligand, which can be strategically employed to tune the photophysical and electrochemical properties of the resulting metal complexes.[2][3] This extended conjugation often leads to red-shifted absorption and emission spectra, making these complexes suitable for applications in light-emitting devices and as photosensitizers for solar energy conversion.[4][5] Furthermore, the steric bulk of the phenyl group can influence the geometry of the metal complex, impact intermolecular packing in the solid state, and create specific pockets for catalytic activity.

This guide will delve into the coordination chemistry of 5-Ph-bpy with a focus on both platinum-group and first-row transition metals, providing practical insights and detailed protocols for their synthesis and characterization.

Synthesis of the this compound Ligand

The synthesis of this compound is typically achieved through cross-coupling reactions, with the Suzuki coupling being a prevalent and efficient method. This approach involves the palladium-catalyzed reaction of a bipyridine-containing boronic acid or ester with a phenyl halide, or vice-versa.[6]

Experimental Protocol: Suzuki Coupling for this compound

This protocol describes a representative synthesis of this compound.

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2,2'-bipyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃).

-